1,4-Diethoxybutane

Description

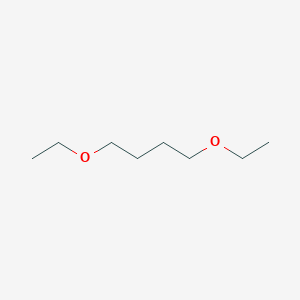

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-diethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHAWQOFHTYWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928120 | |

| Record name | 1,4-Diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13344-00-8 | |

| Record name | 1,4-Diethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13344-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1,4-diethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Diethoxybutane from 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,4-diethoxybutane from 1,4-butanediol. This document details the primary synthetic methodologies, including the Williamson ether synthesis and phase-transfer catalysis, presenting relevant experimental protocols and quantitative data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a diether that finds applications as a solvent and as an intermediate in the synthesis of various organic compounds. Its synthesis from the readily available precursor, 1,4-butanediol, is a topic of interest in organic synthesis. This guide will explore the key methods for achieving this transformation, with a focus on practical experimental details and comparative data.

Synthetic Methodologies

The conversion of 1,4-butanediol to this compound involves the etherification of both hydroxyl groups of the diol. The most common and effective methods to achieve this are the Williamson ether synthesis and variations that employ phase-transfer catalysis to enhance reaction efficiency.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and an alkyl halide. In the context of synthesizing this compound from 1,4-butanediol, the diol is first converted to its corresponding dialkoxide by a strong base. This dialkoxide then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired diether.

The overall reaction can be represented as follows:

Step 1: Deprotonation HO-(CH₂)₄-OH + 2 NaH → Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 H₂

Step 2: Nucleophilic Substitution Na⁺⁻O-(CH₂)₄-O⁻Na⁺ + 2 CH₃CH₂-X → CH₃CH₂-O-(CH₂)₄-O-CH₂CH₃ + 2 NaX (where X = I, Br)

Logical Relationship of Williamson Ether Synthesis

Caption: Williamson ether synthesis pathway for this compound.

Materials:

-

1,4-Butanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Sodium hydride (2.2 molar equivalents) is carefully weighed and transferred to the flask. The mineral oil can be removed by washing with anhydrous hexanes if desired.

-

Anhydrous THF or DMF is added to the flask to create a slurry.

-

A solution of 1,4-butanediol (1.0 molar equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 1-2 hours).

-

The reaction mixture is cooled again to 0 °C, and ethyl iodide (2.5 molar equivalents) is added dropwise.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours (monitoring by TLC or GC is recommended to determine completion).

-

After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure.

Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a more practical and often more efficient alternative to the classical Williamson ether synthesis, especially for diols.[1] This method avoids the need for strong, anhydrous bases like sodium hydride and can be carried out in a two-phase system (aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase where it can react with the alkyl halide.

Workflow for PTC Williamson Ether Synthesis

Caption: Phase-transfer catalysis workflow for etherification.

The following is a representative protocol for the alkylation of a diol under phase-transfer conditions, which can be adapted for the synthesis of this compound.[1]

Materials:

-

1,4-Butanediol

-

Ethyl bromide (or ethyl iodide)

-

50% aqueous sodium hydroxide solution

-

Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

-

An organic solvent (e.g., toluene, dichloromethane)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol (1.0 molar equivalent), the organic solvent, and the phase-transfer catalyst (e.g., 0.1 molar equivalents of TBAB).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (a significant excess, e.g., 10 molar equivalents).

-

Add ethyl bromide (at least 2.2 molar equivalents) to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress should be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data

While specific yield data for the synthesis of this compound from 1,4-butanediol is not extensively reported in readily accessible literature, the Williamson ether synthesis and its PTC variation are generally high-yielding reactions when optimized. Yields for similar diether syntheses from diols can range from moderate to excellent, often exceeding 70-80% under optimized conditions.

Table 1: Physical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [2] |

| Molecular Weight | 146.23 g/mol | [2] |

| CAS Number | 13344-00-8 | [3] |

| Boiling Point | 188-189 °C (at 760 mmHg) | Not explicitly found, but estimated from similar compounds. |

| Density | 0.867 g/cm³ (at 20 °C) | Not explicitly found, but estimated from similar compounds. |

| ¹H NMR (CDCl₃) | δ 3.46 (t, 4H), 3.39 (q, 4H), 1.63 (m, 4H), 1.19 (t, 6H) | Predicted based on structure. |

| ¹³C NMR (CDCl₃) | δ 70.8, 66.2, 26.5, 15.3 | [2] |

Note: NMR data is predicted or obtained from spectral databases and should be confirmed by experimental analysis.

Safety Considerations

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which is also flammable. It should be handled under an inert atmosphere and away from any sources of ignition. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is essential.

-

Ethyl Halides (Ethyl Iodide, Ethyl Bromide): These are volatile and toxic compounds. They should be handled in a well-ventilated fume hood.

-

Sodium Hydroxide (NaOH): A corrosive substance that can cause severe burns. Appropriate PPE should be worn when handling concentrated solutions.

-

Organic Solvents (THF, DMF, Diethyl Ether, Toluene): These are flammable and should be handled with care, away from open flames and other ignition sources.

Conclusion

The synthesis of this compound from 1,4-butanediol can be effectively achieved through the Williamson ether synthesis, with the phase-transfer catalyzed approach offering a more practical and potentially higher-yielding alternative for many laboratory and industrial settings. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for maximizing the yield and purity of the final product. The information and protocols provided in this guide serve as a solid foundation for researchers to develop and implement the synthesis of this and similar diether compounds.

References

An In-depth Technical Guide to 1,4-Diethoxybutane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diethoxybutane is a diether that presents as a colorless liquid. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its current and potential applications, particularly within the realms of organic synthesis and as a high-boiling point solvent. While direct applications in drug development are not prominent, its utility as a solvent in synthetic routes for active pharmaceutical ingredients is considered. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using detailed diagrams.

Introduction

This compound, also known as 1,4-butanediol diethyl ether, is an organic compound with the chemical formula C₈H₁₈O₂.[1] Structurally, it consists of a four-carbon butane chain with ethoxy groups (-OCH₂CH₃) attached to the first and fourth carbon atoms. This structure imparts properties that make it a subject of interest as a polar aprotic solvent for various chemical transformations. This guide aims to be a thorough resource for professionals requiring in-depth knowledge of this compound.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in reactions, and purification.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 13344-00-8 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 163 - 165.3 °C at 760 mmHg | [ChemIndex] |

| Density | 0.833 - 0.843 g/cm³ | [ChemIndex, Stenutz] |

| Refractive Index | 1.403 - 1.406 | [ChemIndex, Stenutz] |

| Flash Point | 34.7 °C | [ChemIndex] |

| Vapor Pressure | 2.48 mmHg at 25°C | [ChemIndex] |

| Solubility | Information on specific solubility values is limited, but as a diether, it is expected to be sparingly soluble in water and miscible with many organic solvents. |

Chemical Properties

The chemical behavior of this compound is largely defined by the ether functional groups.

-

Reactivity: Ethers are generally considered to be of low reactivity, making them excellent solvents for a wide range of reactions.[4] They are resistant to attack by bases, and mild oxidizing and reducing agents.[5] However, they can be cleaved by strong acids, such as HBr or HI, under harsh conditions.

-

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.[4][6] It is therefore crucial to test for the presence of peroxides before heating or distilling this compound.

Table 2: Computed Chemical Properties of this compound

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | [PubChem] |

| logP (Octanol-Water Partition Coefficient) | 1.8396 | [Guidechem] |

| Hydrogen Bond Donors | 0 | [ChemScene] |

| Hydrogen Bond Acceptors | 2 | [ChemScene] |

| Rotatable Bonds | 7 | [ChemScene] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8] In this case, 1,4-butanediol is deprotonated twice, followed by reaction with an ethylating agent.

Materials:

-

1,4-Butanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

-

Deprotonation: Anhydrous THF (or DMF) is added to the flask, followed by 1,4-butanediol (1.0 equivalent). The flask is cooled to 0 °C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and ethyl iodide (2.2 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[9]

Purification Protocol

For the purification of commercially available or synthesized this compound, particularly to remove peroxides and water, the following general procedure for ethers can be employed.[10]

Materials:

-

Crude this compound

-

Peroxide test strips or potassium iodide solution

-

Aqueous solution of sodium sulfite (5-10%) or ferrous sulfate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

Peroxide Test: Before any heating, test a small sample of the ether for the presence of peroxides.

-

Peroxide Removal (if necessary): If peroxides are present, wash the ether with a freshly prepared aqueous solution of sodium sulfite or ferrous sulfate until a negative peroxide test is obtained.[6] Subsequently, wash with water to remove the reducing agent, followed by a brine wash.

-

Drying: Dry the peroxide-free ether over a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.

-

Distillation: Filter off the drying agent and purify the ether by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons (-CH₃) of the ethoxy groups, a quartet for the methylene protons (-OCH₂-) of the ethoxy groups, and two multiplets for the methylene protons of the butane backbone (-OCH₂CH₂ CH₂ CH₂O-).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the different carbon environments: the methyl carbons of the ethoxy groups, the methylene carbons of the ethoxy groups, and the two types of methylene carbons in the butane chain.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the region of 1050-1150 cm⁻¹.[11] The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[1][12]

Applications

While this compound is not widely cited as a key component in drug formulations, its properties make it a potentially valuable, yet under-explored, solvent in organic synthesis, including the synthesis of pharmaceutical intermediates.[13]

-

High-Boiling Point Solvent: With a boiling point over 160 °C, it can be used in reactions that require elevated temperatures to proceed at a reasonable rate. This is an advantage over more common, lower-boiling ether solvents like diethyl ether and THF.[13]

-

Solvent for Organometallic Reactions: Its aprotic and polar nature makes it a suitable medium for reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, where protic solvents would be destructive.[13]

-

Phase-Transfer Catalysis: The polyether-like structure suggests potential applications as a phase-transfer catalyst, similar to crown ethers or glymes, to facilitate reactions between reactants in immiscible phases.[13]

Safety Information

This compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with all ethers, care should be taken to avoid the formation of explosive peroxides.

Conclusion

This compound is a versatile diether with a useful profile of physical and chemical properties. Its high boiling point and stability make it a valuable solvent for specialized applications in organic synthesis. While not a direct component of pharmaceuticals, its role as a reaction medium for the synthesis of complex organic molecules, including potential drug candidates, should not be overlooked. This guide provides the foundational knowledge for researchers and scientists to safely handle, synthesize, and effectively utilize this compound in their work. Further research into its specific applications and reaction kinetics would be beneficial to fully exploit its potential.

References

- 1. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1,4-diethoxy- [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 1,4-Diethoxybutane: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for 1,4-diethoxybutane, a key diether solvent. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Summary of Spectroscopic Data

The following tables provide a structured summary of the key spectroscopic data for this compound (CAS No: 13344-00-8, Molecular Formula: C₈H₁₈O₂). This information is critical for the identification, characterization, and quality control of this compound in research and industrial applications.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.41 | q | 4H | -O-CH₂ -CH₃ |

| ~3.38 | t | 4H | -O-CH₂ -CH₂- |

| ~1.65 | p | 4H | -O-CH₂-CH₂ - |

| ~1.18 | t | 6H | -O-CH₂-CH₃ |

Note: The predicted values are based on standard chemical shift ranges for ethers. Experimental data from a definitive source such as SpectraBase may provide more precise values.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | -O-CH₂ -CH₃ |

| Data not publicly available | -O-CH₂ -CH₂- |

| Data not publicly available | -O-CH₂-CH₂ - |

| Data not publicly available | -O-CH₂-CH₃ |

Note: While spectral databases indicate the availability of ¹³C NMR data for this compound, specific chemical shift values are not publicly accessible in the searched resources.[1]

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | Strong | C-O-C stretch |

| Data not publicly available | Strong | C-H stretch (sp³) |

| Data not publicly available | Medium | C-H bend |

Note: The IR spectrum for this compound is available in databases like SpectraBase, however, a detailed peak list is not provided in publicly accessible formats. The assignments are based on characteristic functional group frequencies for ethers.

Table 4: Mass Spectrometry (MS) Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 72 | High | [CH₂(CH₂)₃OCH₂CH₃]⁺ |

| 59 | Medium | [CH₂CH₂OCH₂CH₃]⁺ |

| 31 | Medium | [CH₂OH]⁺ |

Source: PubChem.[1] The data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of a Liquid Sample

-

Sample Preparation: A small amount of liquid this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.[2]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

The free induction decay (FID) signal is acquired.

-

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR of a Liquid Sample

-

Instrument Preparation: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

-

Sample Application: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.[3]

-

Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is typically collected in the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Volatile Liquid

-

Sample Introduction: A small amount of the volatile liquid this compound is introduced into the mass spectrometer. For a pure, volatile sample, this can be done via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[4]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M⁺•) and various fragment ions.[5]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Caption: A flowchart illustrating the general workflow for obtaining and processing spectroscopic data.

Caption: A simplified diagram showing the conceptual fragmentation of this compound in a mass spectrometer.

References

- 1. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. agilent.com [agilent.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of 1,4-Diethoxybutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-diethoxybutane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on qualitative solubility based on the general behavior of dialkyl ethers. Furthermore, a detailed experimental protocol for determining liquid-liquid miscibility is provided to enable researchers to ascertain solubility for their specific applications.

Introduction to the Solubility of this compound

This compound is a dialkyl ether, a class of organic compounds known for their utility as solvents.[1] The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] Ethers, including this compound, possess a polar C-O-C bond which allows for dipole-dipole interactions and the ability to act as hydrogen bond acceptors with protic solvents.[3] However, the presence of the nonpolar alkyl chains contributes to their overall moderate polarity. This dual character allows ethers to be miscible with a wide array of both polar and nonpolar organic solvents.[4] Generally, ethers are good solvents for a variety of organic compounds, including other ethers, alcohols, and hydrocarbons.[4]

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in various common organic solvents based on the general solubility characteristics of dialkyl ethers. Miscibility is the ability of two liquids to mix in all proportions, forming a homogeneous solution.

| Solvent Class | Representative Solvent | Expected Solubility | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | Miscible | Alcohols are polar, protic solvents. The oxygen atom in this compound can act as a hydrogen bond acceptor for the hydroxyl hydrogen of the alcohol, promoting miscibility. Ethers are generally miscible with alcohols of similar molecular weight.[3][5] |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Ketones are polar, aprotic solvents. The dipole-dipole interactions between the carbonyl group of the ketone and the C-O-C bonds of the ether facilitate miscibility. |

| Esters | Ethyl Acetate | Miscible | Esters are moderately polar solvents. Similar to ketones, dipole-dipole interactions are the primary driving force for miscibility. |

| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible | As a dialkyl ether itself, this compound is expected to be fully miscible with other simple ethers due to their similar chemical nature and intermolecular forces. |

| Hydrocarbons | Hexane, Toluene | Miscible | While hydrocarbons are nonpolar, the alkyl chains of this compound allow for significant van der Waals interactions, leading to miscibility with nonpolar solvents.[6] |

Experimental Protocol: Determination of Liquid-Liquid Miscibility by Visual Observation

This protocol outlines a straightforward method to determine the miscibility of this compound with various organic solvents at room temperature. The most common method for determining miscibility is through visual evaluation.

3.1. Materials

-

This compound (solute)

-

A selection of organic solvents (e.g., ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene)

-

Small, clear glass test tubes with stoppers or caps

-

Pipettes or graduated cylinders for measuring volumes

-

Vortex mixer or manual agitation capability

-

Safety glasses, gloves, and a lab coat

-

Fume hood

3.2. Safety Precautions

-

Always handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

3.3. Procedure

-

Label a clean, dry test tube with the name of the solvent being tested.

-

Using a clean pipette or graduated cylinder, add approximately 2 mL of the chosen organic solvent to the labeled test tube.

-

Using a separate clean pipette, add 2 mL of this compound to the same test tube.

-

Securely stopper the test tube.

-

Gently agitate the mixture by inverting the test tube several times or by using a vortex mixer for approximately 10-15 seconds.

-

Allow the test tube to stand undisturbed for a few minutes and observe the contents.[7]

-

Carefully examine the mixture for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers. The presence of cloudiness or an emulsion may indicate partial miscibility.

-

Record your observations.

-

Repeat the procedure for each organic solvent to be tested.

3.4. Interpretation of Results

-

Miscible: The two liquids form a single, clear, and uniform phase with no visible interface.

-

Immiscible: The two liquids separate into two distinct layers.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. This indicates that the two liquids have limited solubility in each other.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the miscibility of this compound in a given organic solvent.

References

- 1. This compound | High-Purity Solvent | For Research Use [benchchem.com]

- 2. Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. With ethoxyethane which compound is miscible to almost class 11 chemistry CBSE [vedantu.com]

- 6. bre.com [bre.com]

- 7. coconote.app [coconote.app]

Theoretical and Computational Examination of 1,4-Diethoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 1,4-diethoxybutane, a dialkoxyalkane with potential applications in various chemical and pharmaceutical contexts. In the absence of extensive specific literature, this paper constructs a detailed theoretical framework for the conformational analysis and spectroscopic properties of this compound based on established principles of computational chemistry and analogy to similar ether compounds. This guide also outlines detailed, plausible experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to facilitate understanding and application in research and development.

Introduction

This compound is a symmetrical ether with the chemical formula C8H18O2. Its structure, characterized by a flexible four-carbon chain flanked by two ethoxy groups, suggests a rich conformational landscape that can influence its physicochemical properties and potential interactions in biological systems. Understanding the molecule's conformational preferences, electronic structure, and spectroscopic signatures is crucial for its potential application in fields such as drug delivery, solvent chemistry, and materials science. This guide aims to provide a foundational understanding of these aspects through a combination of theoretical modeling and proposed experimental validation.

Theoretical and Computational Studies

Due to the limited availability of specific theoretical studies on this compound in the current literature, this section outlines a theoretical approach to understanding its molecular properties. The methodologies described are standard computational chemistry techniques applicable to flexible acyclic molecules.

Conformational Analysis

The rotational freedom around the C-C and C-O single bonds in this compound gives rise to a multitude of possible conformations. The relative stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions.

A systematic conformational search can be performed using molecular mechanics methods, followed by geometry optimization and energy calculations using more accurate quantum mechanical methods such as Density Functional Theory (DFT). The primary dihedral angles that dictate the overall shape of the molecule are τ1 (C-O-C-C), τ2 (O-C-C-C), and τ3 (C-C-C-C).

Table 1: Hypothetical Relative Energies of Key this compound Conformers

| Conformer | Dihedral Angles (τ1, τ2, τ3, τ2', τ1') | Relative Energy (kcal/mol) |

| All-trans (anti-anti-anti) | (180°, 180°, 180°, 180°, 180°) | 0.00 |

| Gauche-trans-gauche | (60°, 180°, 60°, 180°, 60°) | 1.25 |

| Gauche-gauche-trans | (60°, 60°, 180°, 60°, 60°) | 2.10 |

| Syn-eclipsed | (0°, 120°, 0°, 120°, 0°) | > 5.0 (unstable) |

Note: These values are illustrative and would be determined from computational chemistry calculations.

Electronic Structure and Properties

The electronic properties of this compound, such as the dipole moment and the distribution of electron density, are key to understanding its intermolecular interactions. These can be calculated using DFT. The presence of two ether oxygen atoms is expected to result in a net dipole moment.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

| Dipole Moment | 1.85 D |

| Polarizability | 15.2 ų |

| Highest Occupied Molecular Orbital (HOMO) Energy | -9.8 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 2.5 eV |

| HOMO-LUMO Gap | 12.3 eV |

Note: These values are hypothetical and would be the output of quantum chemical calculations.

Predicted Spectroscopic Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural confirmation.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| C-H stretch (alkane) | 2850-2960 | Symmetric and asymmetric stretching |

| C-O-C stretch | 1080-1150 | Asymmetric stretching |

| CH₂ bend | 1450-1470 | Scissoring |

| C-C stretch | 800-1000 | Skeletal vibrations |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Nucleus | Position | Chemical Shift (ppm) |

| ¹H | O-CH₂ -CH₃ | 3.45 (q) |

| ¹H | O-CH₂-CH₂ - | 1.60 (m) |

| ¹H | O-CH₂-CH₃ | 1.20 (t) |

| ¹³C | O -CH₂-CH₃ | 68.5 |

| ¹³C | O-CH₂ -CH₂- | 29.8 |

| ¹³C | O-CH₂-CH₃ | 15.3 |

Note: These are estimated values based on typical shifts for ethers.

Experimental Protocols

This section provides detailed, hypothetical protocols for the synthesis and characterization of this compound.

Synthesis via Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with a primary alkyl halide.

Workflow for Williamson Ether Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

1,4-Butanediol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Ethyl iodide (2.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 1,4-butanediol in anhydrous THF to the NaH suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl iodide dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). The spectrum is expected to show a triplet for the methyl protons, a quartet for the ethoxy methylene protons, and a multiplet for the central butyl methylene protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ should reveal three distinct signals corresponding to the three chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a thin film of the neat liquid product between salt plates (NaCl or KBr). The spectrum is expected to show strong C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic strong C-O-C stretching band in the region of 1080-1150 cm⁻¹.[1][2][3]

Mass Spectrometry (MS):

-

Obtain the mass spectrum using electron ionization (EI). The molecular ion peak (M⁺) should be observed at m/z = 146.23. Common fragmentation patterns for ethers would include alpha-cleavage.

Conclusion

This technical guide has presented a theoretical and computational framework for understanding the properties of this compound, alongside detailed, plausible experimental protocols for its synthesis and characterization. The provided data tables and workflows serve as a valuable resource for researchers and scientists interested in exploring the potential of this and similar dialkoxyalkanes in various applications. While the specific computational data presented here is illustrative, the methodologies outlined provide a clear path for a rigorous scientific investigation of this compound.

References

A Technical Guide to the Synthesis of 1,4-Diethoxybutane: History, Discovery, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-diethoxybutane, a dialkyl ether with applications as a solvent and chemical intermediate. This document explores the historical context of its synthesis, details established experimental protocols, presents quantitative data for comparison, and visualizes the core chemical transformations.

Historical Perspective: The Dawn of Ether Synthesis

The synthesis of ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, has a rich history dating back to the mid-19th century. The seminal work in this field was conducted by English chemist Alexander William Williamson. In 1850, Williamson developed a general method for ether synthesis, which not only proved the structure of ethers but also provided a versatile and enduring synthetic route.[1][2][3] This reaction, now famously known as the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[2][3] Williamson's research laid the foundational groundwork for the preparation of a vast array of symmetrical and asymmetrical ethers, including this compound. His work in 1854 also clarified the catalytic role of acid in the formation of ether from alcohol.[1]

Core Synthetic Pathways to this compound

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis.[4] This method offers flexibility in the choice of starting materials, with the most common precursors being 1,4-butanediol and 1,4-dihalobutanes.

From 1,4-Dihalobutanes and Sodium Ethoxide

This classic approach involves a double Williamson ether synthesis, where both halogen atoms of a 1,4-dihalobutane are substituted by an ethoxy group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The choice of a primary alkyl halide, such as 1,4-dibromobutane or 1,4-dichlorobutane, is crucial to favor substitution over elimination, which can be a competing side reaction.[4]

Reaction Scheme:

X-(CH₂)₄-X + 2 NaOEt → EtO-(CH₂)₄-OEt + 2 NaX (where X = Cl, Br)

Caption: Williamson ether synthesis of this compound from a 1,4-dihalobutane.

Experimental Protocol (General Procedure):

A detailed experimental protocol for this specific transformation is outlined below, based on established Williamson ether synthesis procedures.

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal (2.1 equivalents) in absolute ethanol (a sufficient volume to act as both reagent and solvent) under an inert atmosphere. The reaction is exothermic and produces hydrogen gas.

-

Reaction with 1,4-Dihalobutane: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add 1,4-dibromobutane or 1,4-dichlorobutane (1.0 equivalent) dropwise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound is then purified by fractional distillation.

From 1,4-Butanediol

An alternative and common route involves the dialkylation of 1,4-butanediol using an ethylating agent. This is also a variation of the Williamson ether synthesis where the alkoxide is generated in situ from the diol.

Reaction Scheme:

HO-(CH₂)₄-OH + 2 Base + 2 Et-X → EtO-(CH₂)₄-OEt + 2 Base·HX (where X = leaving group, e.g., halide, sulfate)

Caption: Synthesis of this compound from 1,4-butanediol.

Experimental Protocol (General Procedure):

-

Alkoxide Formation: To a solution of 1,4-butanediol (1.0 equivalent) in an inert solvent (e.g., THF, DMF), add a strong base (2.1 equivalents), such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.

-

Alkylation: Cool the resulting dialkoxide solution and add an ethylating agent (2.2 equivalents), such as ethyl bromide or diethyl sulfate, dropwise.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The work-up and purification steps are similar to those described for the reaction with 1,4-dihalobutanes.

Phase-Transfer Catalysis in Synthesis

To improve the efficiency and mildness of the Williamson ether synthesis, especially when dealing with reactants of differing solubilities, phase-transfer catalysis (PTC) can be employed.[5][6] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the alkoxide or ethoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is present.[5][6] This allows the reaction to proceed under milder conditions and can increase yields by minimizing side reactions.[6]

Caption: Phase-transfer catalysis workflow for Williamson ether synthesis.

Quantitative Data Summary

The following tables summarize the key reaction parameters for the synthesis of this compound and its precursors. It is important to note that specific yield data for the direct synthesis of this compound is not abundant in the readily available literature; therefore, some data is inferred from analogous reactions.

Table 1: Synthesis of 1,4-Dihalobutane Precursors

| Precursor | Reagents | Conditions | Yield | Reference(s) |

| 1,4-Butanediol | Thionyl chloride, pyridine | 5-10 °C, then reflux | Not specified | [7] |

| Tetrahydrofuran | HBr, H₂SO₄ | Gentle reflux for 3 hours | 76% (for dibromide) | [8] |

| 1,4-Butanediol | HBr, H₂SO₄ | Ice bath, then heated for 3 hours | Not specified | [9] |

Table 2: Synthesis of this compound

| Starting Material | Reagents | Catalyst | Conditions | Yield | Reference(s) |

| 1,4-Dibromobutane | Sodium ethoxide | None | Reflux in ethanol | High (Typical for Williamson) | [4] |

| 1,4-Dichlorobutane | Sodium ethoxide | None | Reflux in ethanol | High (Typical for Williamson) | [4] |

| 1,4-Butanediol | Ethyl halide, Base (e.g., NaH) | None | 0 °C to RT/heat | Good (Typical for Williamson) | [4] |

| 1,4-Dibromobutane | Ethanol, NaOH (aq) | Phase-Transfer Catalyst | Biphasic, mild temperature | Potentially >90% | [6][10] |

Conclusion

The synthesis of this compound is predominantly achieved through the robust and historically significant Williamson ether synthesis. The choice of starting material, either a 1,4-dihalobutane or 1,4-butanediol, offers flexibility to the synthetic chemist. While detailed historical accounts of the initial discovery of this compound are scarce, its synthesis falls squarely within the framework of classical ether preparation methods established in the 19th century. Modern adaptations, such as the use of phase-transfer catalysis, offer improved reaction conditions and yields. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this and related dialkyl ethers.

References

- 1. Alexander William Williamson | Organic Chemist, Ether Synthesis | Britannica [britannica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. This compound | High-Purity Solvent | For Research Use [benchchem.com]

- 5. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. This compound | High-Purity Solvent | For Research Use [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. phasetransfer.com [phasetransfer.com]

An In-Depth Technical Guide to the Ether Linkages in 1,4-Diethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ether linkages in 1,4-diethoxybutane, a dialkoxyalkane with applications in various chemical syntheses and as a solvent. The document details the synthesis, structural properties, spectroscopic signature, and reactivity of its characteristic C-O-C bonds.

Structural and Physicochemical Properties

This compound (C₈H₁₈O₂) is a linear ether with two ethoxy groups at the terminal positions of a butane chain.[1] The molecule's flexibility is largely dictated by the rotation around its numerous single bonds, including the C-O bonds of the ether linkages. General physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [2][3] |

| Molecular Weight | 146.23 g/mol | [2][4] |

| Density | 0.833 g/mL | [3] |

| Boiling Point | 165.3 °C at 760 mmHg | [5] |

| Refractive Index | 1.406 | [5] |

| LogP | 1.8396 | [2] |

| Topological Polar Surface Area | 18.46 Ų | [2] |

The ether linkages in this compound, like in other ethers, feature a bent C-O-C structure. The oxygen atom is sp³ hybridized, resulting in a bond angle of approximately 111° in similar simple ethers like dimethyl ether.[6] The C-O bond distance is typically around 141 pm.[6] The rotational barrier around the C-O bonds is low, contributing to the molecule's conformational flexibility.

Synthesis of this compound

The most common and versatile method for the synthesis of ethers like this compound is the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution (Sₙ2) of a primary alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is an adaptation of the general Williamson ether synthesis for the preparation of this compound from 1,4-dibromobutane and sodium ethoxide.

Materials:

-

1,4-dibromobutane

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 1,4-dibromobutane dropwise with stirring. The molar ratio of sodium ethoxide to 1,4-dibromobutane should be at least 2:1.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by fractional distillation.

Caption: Williamson Ether Synthesis of this compound.

Spectroscopic Analysis of the Ether Linkages

The ether linkages in this compound can be characterized using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Ethers are primarily identified in IR spectroscopy by the strong, characteristic C-O stretching vibration.[12][13][14] For saturated aliphatic ethers like this compound, this asymmetric C-O-C stretch typically appears in the region of 1140-1070 cm⁻¹.[13] This peak is often the most intense absorption in the fingerprint region of the spectrum.[12]

Table 2: Characteristic IR Absorption for the Ether Linkage in this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C-O-C Stretch | 1140 - 1070 | Strong |

| Symmetric C-O-C Stretch | Lower frequency, less diagnostic | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the atoms in the vicinity of the ether linkages.

-

¹H NMR: The protons on the carbons directly attached to the ether oxygen (α-protons) are deshielded and typically resonate in the range of 3.3-4.0 ppm. In this compound, this would correspond to the -O-CH₂- protons of the ethoxy groups and the -CH₂-O- protons of the butane chain. The protons on the carbons adjacent to the α-carbons (β-protons) are less deshielded.

-

¹³C NMR: The carbons directly bonded to the ether oxygen (α-carbons) are also deshielded and appear in the range of 65-90 ppm.

Table 3: Expected NMR Chemical Shifts for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | -O-CH₂ -CH₃ | ~3.4 |

| ¹H | -CH₂-CH₂ -O- | ~3.4 |

| ¹H | -O-CH₂-CH₃ | ~1.2 |

| ¹H | -CH₂-CH₂ -CH₂- | ~1.6 |

| ¹³C | -O-CH₂ -CH₃ | ~66 |

| ¹³C | -CH₂ -O- | ~70 |

| ¹³C | -O-CH₂-CH₃ | ~15 |

| ¹³C | -CH₂-CH₂ -CH₂- | ~27 |

Reactivity of the Ether Linkages: Acid-Catalyzed Cleavage

Ethers are generally unreactive, which makes them excellent solvents. However, the ether C-O bond can be cleaved under harsh conditions, typically with strong acids like HBr or HI at elevated temperatures.[15][16] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

Experimental Protocol: Acid Cleavage of this compound

This protocol describes the cleavage of this compound using a strong acid.

Materials:

-

This compound

-

Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)

-

Inert solvent (e.g., glacial acetic acid)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in a suitable inert solvent like glacial acetic acid.

-

Acid Addition: Add an excess of concentrated HBr or HI to the solution.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by GC-MS.

-

Work-up: After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the products with diethyl ether. Wash the organic layer with water and brine.

-

Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the products (expected to be 1,4-dibromobutane and ethanol) by GC-MS and NMR.

Caption: Acid-Catalyzed Cleavage of this compound.

Conformational Analysis

The seven rotatable bonds in this compound give rise to a multitude of possible conformations.[2] The overall shape of the molecule is influenced by steric and electronic effects. The gauche effect may play a role in the preferred dihedral angles around the C-O bonds. A detailed conformational analysis would require computational chemistry studies to determine the relative energies of the various conformers.[17]

Conclusion

The ether linkages are the defining functional groups of this compound, dictating its synthesis, spectroscopic properties, and reactivity. A thorough understanding of these C-O-C bonds, from their fundamental structural characteristics to their behavior in chemical reactions, is essential for the effective application of this compound in research and development. The provided experimental frameworks and data summaries serve as a valuable resource for professionals working with this and related dialkoxyalkanes.

References

- 1. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound [stenutz.eu]

- 4. Butane, 1,4-diethoxy- (CAS 13344-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Butane, 1,4-diethoxy- [webbook.nist.gov]

- 6. Ether - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. personal.utdallas.edu [personal.utdallas.edu]

Methodological & Application

Application Notes and Protocols for 1,4-Diethoxybutane as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In chemical synthesis, particularly within drug discovery and development, the choice of solvent is critical to reaction success, influencing kinetics, yield, and impurity profiles. High-boiling point solvents are indispensable for reactions that require significant thermal energy to overcome activation barriers. 1,4-Diethoxybutane (CAS No. 13344-00-8), a member of the glycol ether family, is a polar aprotic solvent with properties that make it a compelling, though underutilized, medium for high-temperature organic synthesis.[1] Its molecular structure, featuring a flexible four-carbon chain flanked by two ethyl ether groups, provides a unique balance of polarity and hydrophobicity, allowing it to dissolve a wide range of organic compounds. These application notes provide a technical overview of its properties, potential applications, and example protocols to guide researchers in its use.

Physicochemical Properties

This compound possesses a favorable combination of physical properties for a high-boiling point solvent. Its high boiling point allows for a broad operational temperature range, while its density and refractive index are useful for process monitoring and control. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [2][3][4][5] |

| Molecular Weight | 146.23 g/mol | [2][3][4] |

| CAS Number | 13344-00-8 | [2][3][5] |

| Boiling Point | 163 - 165 °C | [2][6] |

| Density | 0.833 g/mL | [2] |

| Refractive Index | 1.403 - 1.406 | [2][6] |

| Dipole Moment | 1.65 D | [2] |

| Appearance | Colorless Liquid | |

| Synonyms | 1,4-Butanediol diethyl ether | [3] |

Application Notes

-

Thermal Stability: With a boiling point exceeding 160°C, it is well-suited for reactions requiring sustained high temperatures to drive slow reactions to completion.[2]

-

Polar Aprotic Nature: The absence of acidic protons makes it an excellent choice for reactions involving strong bases, organometallic reagents (e.g., Grignard, organolithium), and other moisture-sensitive materials that would be quenched by protic solvents.[1]

-

Solvating Ability: The ether functionalities can chelate cations, which can enhance the reactivity of organometallic species, similar to other glymes. Its amphiphilic character allows it to dissolve a variety of polar and non-polar substrates.[1]

-

Potential Replacement for Problematic Solvents: It can be considered an alternative to other high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), which are under increasing regulatory scrutiny.[7][8]

This compound occupies a useful niche among high-boiling solvents, offering a balance of properties that may be advantageous for specific applications.

Table 2: Comparison of this compound with Common High-Boiling Solvents

| Solvent | Boiling Point (°C) | Dielectric Constant | Nature | Key Features |

| This compound | 163 - 165 | N/A | Polar Aprotic Ether | Good for organometallics, stable to bases. |

| Diglyme | 162 | 7.2 | Polar Aprotic Ether | Excellent cation chelation, similar to this compound.[9] |

| DMF | 153 | 38.3 | Polar Aprotic Amide | High polarity, but can decompose at high temperatures or with strong base/acid.[9] |

| DMSO | 189 | 47.0 | Polar Aprotic Sulfoxide | Very high boiling point and polarity, but can be a challenging to remove and can react with some electrophiles.[9] |

| Toluene | 111 | 2.4 | Non-polar Aromatic | Lower boiling point, suitable for azeotropic water removal, but not a polar solvent. |

While specific published applications are limited, the properties of this compound strongly suggest its utility in several important reaction classes:

-

Organometallic Chemistry: It is an excellent candidate for Grignard reactions involving unreactive aryl or vinyl halides that require higher temperatures for reagent formation than are achievable with THF or diethyl ether.[1]

-

Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Stille, and Sonogashira couplings often benefit from high temperatures to facilitate oxidative addition and reductive elimination steps. The polar nature of this compound can help solubilize inorganic bases and catalyst complexes.

-

Nucleophilic Aromatic Substitution (SₙAr): These reactions often require high temperatures and polar aprotic conditions to proceed at a reasonable rate, making this compound a suitable medium.[8]

Experimental Protocols

Disclaimer: The following protocols are illustrative examples. Researchers should optimize conditions for their specific substrates and conduct appropriate safety assessments.

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.

Caption: Workflow for a high-temperature Suzuki cross-coupling reaction.

Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and powdered anhydrous potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Solvent Addition: Add a sufficient volume of dry this compound via syringe to achieve the desired concentration (typically 0.1-0.5 M).

-

Heating: Immerse the flask in a preheated oil bath at 130-150 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

This protocol outlines the synthesis of an ether from a poorly reactive alkyl halide and an alkoxide, where a high temperature is necessary.

Methodology:

-

Alkoxide Formation: In a three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then carefully decant the hexanes.

-

Solvent and Alcohol Addition: Suspend the NaH in this compound. Cool the suspension to 0 °C and add the desired alcohol (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Alkyl Halide Addition: Add the low-reactivity alkyl halide (1.05 eq.) to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 160-165 °C) and maintain until TLC or GC analysis indicates the consumption of the starting material. This may take several hours to overnight.

-

Quenching and Work-up: Cool the mixture to 0 °C and carefully quench any remaining NaH by the slow, dropwise addition of water. Partition the mixture between diethyl ether and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ether product via distillation or column chromatography.

Solvent Selection and Safety

Choosing a high-boiling solvent requires consideration of reaction temperature, substrate compatibility, and reagent sensitivity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butane, 1,4-diethoxy- (CAS 13344-00-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Butane, 1,4-diethoxy- [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Survey of Solvent Use – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Application Notes and Protocols for 1,4-Diethoxybutane as a Potential Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the hypothesized potential of 1,4-diethoxybutane (DEB) as an electrolyte additive in lithium-ion batteries. Currently, there is a lack of specific published data on the use of DEB for this application. The information provided is extrapolated from the known properties of similar ether-based compounds and general principles of electrolyte formulation for lithium-ion batteries. The experimental protocols and data are illustrative and intended to serve as a guide for researchers interested in exploring this novel additive.

Introduction

This compound (DEB) is a linear ether that possesses several chemical properties suggesting its potential as an electrolyte additive or co-solvent in lithium-ion batteries (LIBs). Ethers are known for their ability to dissolve lithium salts and their generally good electrochemical stability at low potentials.[1][2][3] Glymes (glycol diethers) and other linear ethers have been investigated for their potential to improve ionic conductivity and enhance battery performance, particularly in lithium metal batteries.[4][5][6][7] This document outlines the potential applications of DEB and provides detailed protocols for its evaluation.

Potential Advantages of this compound as an Electrolyte Additive:

-

Enhanced Ionic Conductivity: The ether oxygens in DEB can coordinate with lithium ions, potentially facilitating their transport through the electrolyte.[3][8]

-

Improved Low-Temperature Performance: Ether-based electrolytes often exhibit lower freezing points and better ionic conductivity at sub-zero temperatures compared to standard carbonate-based electrolytes.

-

Potential for High-Voltage Applications: With appropriate formulation, such as in localized high-concentration electrolytes, ether-based systems can exhibit enhanced stability at higher voltages.[9][10][11]

-

Formation of a Stable Solid Electrolyte Interphase (SEI): As an additive, DEB could participate in the formation of a stable and uniform SEI layer on the anode surface, which is crucial for battery cycle life and safety.

Hypothetical Performance Data

The following tables present hypothetical data illustrating the potential improvements in a standard lithium-ion cell (e.g., Graphite/LiNiMnCoO2) with the addition of this compound to a baseline electrolyte (e.g., 1 M LiPF6 in EC/DMC 1:1 v/v).

Table 1: Electrochemical Performance at Room Temperature (25 °C)

| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Discharge Capacity (mAh/g) after 100 cycles | Capacity Retention (%) after 100 cycles |

| Baseline | 88.5 | 145 | 85.3 |

| Baseline + 2% DEB | 90.2 | 155 | 91.2 |

| Baseline + 5% DEB | 91.5 | 162 | 95.3 |

Table 2: Rate Capability at Room Temperature (25 °C)

| Electrolyte | Discharge Capacity (mAh/g) at 0.1C | Discharge Capacity (mAh/g) at 1C | Discharge Capacity (mAh/g) at 2C |

| Baseline | 170 | 140 | 110 |

| Baseline + 5% DEB | 172 | 155 | 135 |

Table 3: Low-Temperature Performance (-10 °C)

| Electrolyte | Discharge Capacity (mAh/g) at 0.1C | Capacity Retention (%) vs. Room Temp. |

| Baseline | 95 | 55.9 |

| Baseline + 5% DEB | 120 | 69.8 |

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound as an electrolyte additive.

Electrolyte Preparation

-

Materials:

-

Battery-grade ethylene carbonate (EC), dimethyl carbonate (DMC)

-

Lithium hexafluorophosphate (LiPF6)

-

This compound (DEB), battery grade (purity > 99.9%, water content < 20 ppm)

-

-

Procedure:

-

Inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF6 in a 1:1 volume mixture of EC and DMC to a final concentration of 1 M.

-

Prepare the DEB-containing electrolytes by adding the desired weight percentage (e.g., 2% and 5%) of DEB to the baseline electrolyte.

-

Stir the solutions overnight at room temperature to ensure complete dissolution and homogenization.

-

Coin Cell Assembly (CR2032)

-

Electrode Preparation:

-

Cathode: Prepare a slurry of LiNiMnCoO2 (NMC), carbon black, and polyvinylidene fluoride (PVDF) binder in an 8:1:1 weight ratio in N-methyl-2-pyrrolidone (NMP). Coat the slurry onto aluminum foil, dry, and punch into circular electrodes.

-

Anode: Prepare a slurry of graphite, carbon black, and PVDF in a 9:0.5:0.5 weight ratio in NMP. Coat the slurry onto copper foil, dry, and punch into circular electrodes.

-

-

Assembly:

-

Inside an argon-filled glovebox, place the cathode at the bottom of the coin cell case.

-

Add a microporous polymer separator on top of the cathode.

-

Add a few drops of the prepared electrolyte to wet the separator.

-

Place the graphite anode on top of the wet separator.

-

Add a spacer disk and a spring.

-

Crimp the coin cell to seal it.

-

Electrochemical Measurements

-

Formation Cycles:

-